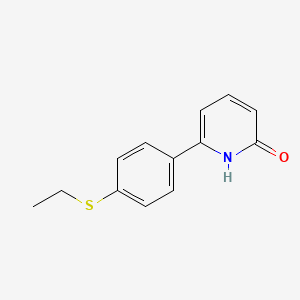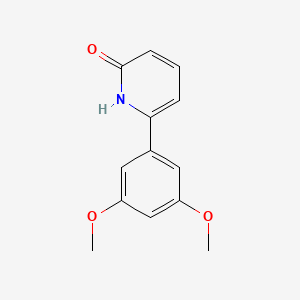
6-(4-Ethylthiophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethylthiophenyl)-2-hydroxypyridine (95%) is an organic compound belonging to the class of pyridines. It is a colorless, crystalline solid with a melting point of 94-96 °C. Its molecular formula is C10H10N2O2S and its molecular weight is 218.27 g/mol. It is soluble in organic solvents such as ethanol and acetone, but insoluble in water.
作用機序
6-(4-Ethylthiophenyl)-2-hydroxypyridine (95%) acts as a proton donor in the synthesis of various compounds. It is also known to act as an electron donor in the formation of covalent bonds.
Biochemical and Physiological Effects
6-(4-Ethylthiophenyl)-2-hydroxypyridine (95%) has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, fungi and yeast. It has also been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 6-(4-Ethylthiophenyl)-2-hydroxypyridine (95%) in laboratory experiments include its high purity, low cost and availability. However, it is not suitable for use in the synthesis of compounds with highly reactive functional groups, as it can react with them and cause unwanted side reactions.
将来の方向性
The potential future directions for 6-(4-Ethylthiophenyl)-2-hydroxypyridine (95%) include further research into its biochemical and physiological effects, as well as its potential applications in the fields of medicine, agriculture and biotechnology. Additionally, further investigation into its potential use as a starting material in the synthesis of various compounds could yield promising results. Finally, its potential applications in the field of green chemistry could also be explored.
合成法
6-(4-Ethylthiophenyl)-2-hydroxypyridine (95%) can be synthesized through a multi-step reaction. The first step involves the reaction of 4-ethylthiophenol with nitric acid to form 4-ethylthiophenyl nitrate. This is followed by the reaction of 4-ethylthiophenyl nitrate with sodium hydroxide to yield 4-ethylthiophenolate. Finally, the reaction of 4-ethylthiophenolate with 2-hydroxypyridine yields 6-(4-ethylthiophenyl)-2-hydroxypyridine (95%).
科学的研究の応用
6-(4-Ethylthiophenyl)-2-hydroxypyridine (95%) has a wide range of applications in scientific research. It is widely used as a starting material in the synthesis of various compounds such as 4-ethylthiophenolate and 4-ethylthiophenyl nitrate. It is also used as a reagent in the synthesis of novel compounds with potential applications in the fields of medicine, agriculture and biotechnology.
特性
IUPAC Name |
6-(4-ethylsulfanylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-16-11-8-6-10(7-9-11)12-4-3-5-13(15)14-12/h3-9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJFLUJQDYJMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylthiophenyl)-2-hydroxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














